molecular formula C15H18ClNO3S2 B2783229 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034243-14-4

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Cat. No.: B2783229
CAS No.: 2034243-14-4
M. Wt: 359.88
InChI Key: ZZKOFXGWPJFGKD-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide moiety linked to a thiophene heterocycle via a hydroxy-substituted pentyl chain. This structure combines two pharmacologically significant scaffolds: the sulfonamide group and the thiophene ring . Sulfonamide derivatives are a prominent class in medicinal chemistry, extensively studied for a wide spectrum of biological activities. Research indicates these compounds can exhibit antibacterial, anti-tumour, and carbonic anhydrase inhibiting properties . Concurrently, the thiophene nucleus is a privileged structure in drug discovery, with derivatives reported to possess anti-inflammatory, anti-microbial, anti-cancer, and central nervous system (CNS) modulating activities . Some thiophene derivatives have been investigated as serotonin antagonists for the treatment of conditions like Alzheimer's disease . The integration of these two systems into a single molecule makes this compound a valuable intermediate for medicinal chemistry research and drug discovery programs. It is particularly useful for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKOFXGWPJFGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the hydroxy and chlorinated groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely involve the use of automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in a variety of substituted derivatives.

Scientific Research Applications

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This inhibition likely occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)

  • Structural Differences: Chlorsulfuron replaces the 5-hydroxy-3-(thiophen-3-yl)pentyl group with a triazinyl-carbamoyl substituent. The triazine ring in chlorsulfuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
  • Biological Activity :
    • Chlorsulfuron is a systemic herbicide with high potency at low application rates (e.g., 10–40 g/ha) .
    • The target compound’s thiophene and hydroxy groups may reduce ALS inhibition but improve solubility in polar solvents.

Imazosulfuron (2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

  • Structural Differences :
    • Imazosulfuron features an acetamide backbone instead of a sulfonamide and lacks aromatic heterocycles like thiophene.
  • Functional Implications :
    • The acetamide group in imazosulfuron facilitates soil mobility, whereas the sulfonamide in the target compound may enhance binding to proteins via hydrogen bonding .

N-(5-Methylisoxazol-3-yl) Benzenesulfonamide Derivatives

  • Synthesis Comparison :
    • describes synthesizing a benzenesulfonamide derivative using chloroacetyl chloride and 5-methylisoxazole.
    • The target compound’s thiophene group may require milder reaction conditions due to sulfur’s electron-rich nature compared to isoxazole .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Use Solubility Profile
2-Chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide Thiophen-3-yl, hydroxy-pentyl Unknown (potential agrochemical) High polarity (hydroxy group)
Chlorsulfuron Triazinyl-carbamoyl Herbicide Low water solubility
Imazosulfuron Acetamide, dimethylphenyl Herbicide Moderate soil mobility
N-(5-Methylisoxazol-3-yl) derivative Isoxazole, chloroacetyl Not specified Likely lipophilic

Discussion of Functional Group Impact

  • Thiophene vs. Triazine :
    • Thiophene’s aromaticity and sulfur atom may enhance π-π stacking in biological targets but reduce herbicidal specificity compared to triazine’s ALS inhibition .

Biological Activity

2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structural features include a chloro group, a hydroxyl group on a pentyl chain, and a thiophene moiety, which are crucial for its biological activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory processes or microbial resistance pathways. The presence of the sulfonamide group suggests potential inhibition of bacterial enzymes, similar to other sulfonamide derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene groups have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentrations (MIC): Studies report MIC values ranging from 0.008 to 0.046 μg/mL against various pathogens, indicating high potency compared to reference drugs like ampicillin and streptomycin .
  • Selectivity: Compounds derived from similar structures have demonstrated selectivity toward bacterial topoisomerases without affecting human isoforms, suggesting a favorable safety profile .

Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties by acting as an antagonist to prostaglandin D2 (PGD2), which is implicated in various inflammatory diseases. Research has shown that related compounds can effectively reduce nasal occlusion and other inflammatory symptoms .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antibacterial efficacy of thiophene derivatives, reporting significant activity against Staphylococcus aureus with MIC values as low as 0.012 μg/mL .
Study 2 Explored the anti-inflammatory effects of related sulfonamide compounds, demonstrating reduced symptoms in animal models of nasal congestion .
Study 3 Analyzed the cytotoxicity of similar compounds against HepG2 liver cells, showing low toxicity and promising therapeutic indices .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group: This is often done via nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
  • Final Modifications: Additional functional groups may be introduced to enhance biological activity or solubility.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Functionalization of the thiophene ring via bromination or Grignard reactions to introduce the pentyl chain .
  • Step 2 : Hydroxylation of the pentyl chain using oxidizing agents (e.g., KMnO₄) under controlled pH and temperature .
  • Step 3 : Sulfonamide coupling between the chlorobenzenesulfonyl chloride and the amine-functionalized thiophene-pentyl intermediate. Purification via column chromatography or HPLC is critical for isolating high-purity product .
    • Optimization : Reaction yields improve with solvent polarity adjustments (e.g., DMF for sulfonylation) and catalyst screening (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming thiophene ring substitution patterns, hydroxy group position, and sulfonamide linkage .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₆H₁₉ClN₂O₃S₂) and isotopic patterns .
  • HPLC : For assessing purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Moderate in polar solvents (e.g., DMSO, ethanol) due to the hydroxy and sulfonamide groups; poor in nonpolar solvents .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage recommendations: -20°C in anhydrous DMSO, shielded from light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Substituent Modification : Replace the chloro group with fluoro or methoxy to assess electronic effects on target binding .
  • Chain Length Variation : Shorten the pentyl chain to evaluate steric effects on membrane permeability .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or antimicrobial susceptibility testing .
    • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .

Q. What in silico approaches predict the compound’s potential biological targets and pharmacokinetics?

  • Target Prediction :

  • SwissTargetPrediction : Screens for kinase, GPCR, or protease targets based on structural similarity to known ligands .
  • Molecular Dynamics Simulations : Models interactions with targets like carbonic anhydrase (sulfonamide affinity) .
    • ADMET Profiling :
  • pkCSM : Predicts moderate blood-brain barrier permeability (logBB < 0.3) and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-thiophene hybrids?

  • Case Study : Compare this compound’s antimicrobial activity against Gram-positive vs. Gram-negative bacteria with analogs (e.g., 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide) .
  • Approach :

  • Dose-Response Curves : Identify EC₅₀ discrepancies due to assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Membrane Permeability Assays : Use Caco-2 cells to clarify transport efficiency differences .

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